methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate
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Overview
Description
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzoate ester
Scientific Research Applications
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future research directions for this compound could involve further exploration of its potential anti-allergic activities, as well as its other possible therapeutic uses. Given the significant effects of some piperazine derivatives on both allergic asthma and allergic itching , this compound could potentially be developed into a novel treatment for these conditions.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s interaction with these targets results in changes in nucleotide synthesis and adenosine function .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleotide synthesis and adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in nucleotide synthesis and adenosine function . By inhibiting ENTs, it disrupts these processes, potentially affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting 1,2-diamines with sulfonium salts under basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution reactions involving halogenated analogues.
Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated analogues in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A related compound with similar structural features and biological activities.
Flunarizine: A calcium channel blocker used clinically for the treatment of migraines.
Lomerizine: Another calcium channel blocker with similar therapeutic applications.
Uniqueness
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-25-18(24)14-2-6-16(7-3-14)21-19(26)23-12-10-22(11-13-23)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOOIBAIQCMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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